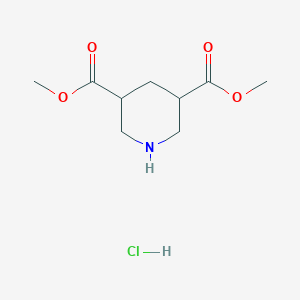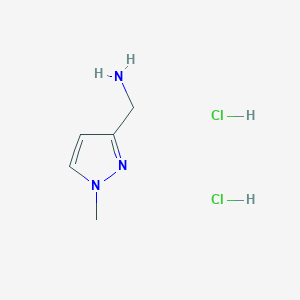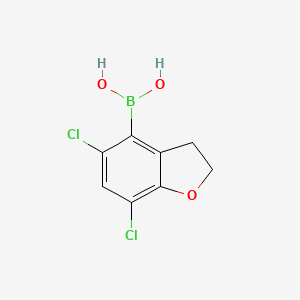
(2-Ethyl-6-fluorophenyl)methanol
Descripción general
Descripción
“(2-Ethyl-6-fluorophenyl)methanol” is a chemical compound with the molecular formula C9H11FO. It has a molecular weight of 154.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of a 2-ethyl-6-fluorophenyl group attached to a methanol group.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : A study demonstrated the advantages of using palladium-catalyzed iterative C-H halogenation reactions for preparing multi-substituted arenes, offering milder reaction conditions, higher yields, and better selectivity compared to traditional methods. This approach highlights the role of fluoro-substituted compounds in facilitating complex organic synthesis processes (Sun, Rao, & Sun, 2014).
Olefin Epoxidation by H2O2 in Fluorinated Alcohol Solutions : Research found that olefin epoxidation by H2O2 is significantly enhanced in fluorinated alcohol solutions under mild conditions without additional catalysts. This reveals the catalytic template role of fluorinated alcohols in reducing activation energy and facilitating the reaction, mimicking enzymatic processes (de Visser, Kaneti, Neumann, & Shaik, 2003).
Material Science and Engineering
Polymer Light-Emitting Diodes (PLEDs) : A study on the development of alcohol-soluble neutral conjugated polymers for use as efficient electron-injecting materials in PLEDs underscores the significance of such compounds in advancing optoelectronic device technology (Huang, Zhang, Liu, & Jen, 2009).
Methanol as a Renewable Chemical Feedstock : Exploring the conversion of methanol to higher alcohols incorporating all-carbon quaternary centers via catalytic C-C coupling illustrates methanol's potential as a renewable feedstock for producing complex organic molecules (Moran, Preetz, Mesch, & Krische, 2011).
Biological and Environmental Sciences
- Biological Conversion of Methanol : Engineering E. coli to utilize methanol for the production of specialty chemicals demonstrates the feasibility of biological processes in converting renewable substrates into valuable compounds. This approach leverages methanol's properties to support microbial growth and product formation (Whitaker, Jones, Bennett, Gonzalez, Vernacchio, Collins, Palmer, Schmidt, Antoniewicz, Koffas, & Papoutsakis, 2017).
Safety and Hazards
The safety information for “(2-Ethyl-6-fluorophenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Structure and Properties
Indole is a heterocyclic compound with a benzene ring fused to a pyrrole ring. It contains 10 π-electrons, making it aromatic. Electrophilic substitution readily occurs on indole due to the delocalization of π-electrons .Biological Significance
Indole derivatives are found in various synthetic drug molecules and natural compounds. They exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .Now, let’s focus on “(2-Ethyl-6-fluorophenyl)methanol”:
Propiedades
IUPAC Name |
(2-ethyl-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNADUBHFTZOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)


![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)





![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)


